REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-])=[O:2].[Cl-].[NH4+]>[Zn].O>[C:7]1([CH3:10])[CH:8]=[CH:9][C:4]([NH:1][OH:2])=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
281 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
10-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
310 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature (i.e., about 20°-30° C.) over a period of 15 minutes while stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
In this case, the temperature of the reaction system increased to 65° to 70° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction mixture was filtered
|
Type
|
WAIT
|
Details
|
to stand in a cool place for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from 1 l of a benzene-petroleum ether (1:1 by volume) mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |